N-(2,3-dimethylcyclohexyl)decanamide
Description
N-(2,3-Dimethylcyclohexyl)decanamide is a synthetic amide derivative characterized by a decanamide backbone substituted with a 2,3-dimethylcyclohexyl group. For instance, compounds like N-(2,3-dihydroxypropyl)decanamide () and 1,3-Benzodioxole-5-carboxamide, N-(2,3-dimethylcyclohexyl)- () share functional similarities, enabling comparative analysis.
Properties
Molecular Formula |
C18H35NO |
|---|---|
Molecular Weight |
281.5g/mol |
IUPAC Name |
N-(2,3-dimethylcyclohexyl)decanamide |
InChI |
InChI=1S/C18H35NO/c1-4-5-6-7-8-9-10-14-18(20)19-17-13-11-12-15(2)16(17)3/h15-17H,4-14H2,1-3H3,(H,19,20) |
InChI Key |
ZAMBMASBQYCKLB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1CCCC(C1C)C |
Canonical SMILES |
CCCCCCCCCC(=O)NC1CCCC(C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Solubility : The 2,3-dimethylcyclohexyl group in this compound likely reduces water solubility compared to N-(2,3-dihydroxypropyl)decanamide, which benefits from hydrophilic hydroxyl groups (78% yield in aqueous biocatalytic synthesis) .
Research Findings and Industrial Relevance
- Synthetic Routes : While N-(2,3-dihydroxypropyl)decanamide is synthesized biocatalytically (78% yield) , the dimethylcyclohexyl variant may require multi-step organic synthesis, similar to phosphoramidate intermediates in .
- Toxicity and Safety : Phosphoramidate analogs () highlight the importance of substituent choice; the dimethylcyclohexyl group in decanamide may reduce toxicity compared to phosphorus-containing derivatives.
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